2-Bromohippuric acid
Overview
Description
2-Bromohippuric acid is an organic compound with the molecular formula C9H8BrNO3 It is a derivative of hippuric acid, where a bromine atom is substituted at the second position of the benzene ring
Mechanism of Action
Target of Action
2-Bromohippuric acid, also known as [(2-bromobenzoyl)amino]acetic acid, is a complex compound with a specific target of action. It targets the DHHC (Asp-His-His-Cys) protein palmitoyltransferase . This enzyme plays a crucial role in the palmitoylation process, a critical post-translational modification that affects the function and localization of proteins .
Mode of Action
The compound acts as an inhibitor of palmitoylation . Palmitoylation is a reversible process that involves the addition of a palmitoyl group to a protein. By inhibiting this process, this compound can alter the function of proteins, leading to changes in cellular processes .
Biochemical Pathways
It is known that the compound can inhibit the palmitoylation of gsdme-c during pyroptosis . Pyroptosis is a form of programmed cell death that plays a crucial role in immune responses. By inhibiting this process, this compound can potentially influence immune responses .
Result of Action
The inhibition of palmitoylation by this compound can lead to changes in the function and localization of proteins, which can ultimately affect various cellular processes . For instance, it can inhibit the BAK/BAX-Caspase 3-GSDME pathway-mediated pyroptosis , potentially influencing immune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromohippuric acid typically involves the bromination of hippuric acid. One common method is the direct bromination of hippuric acid using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the second position of the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Bromohippuric acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of this compound can yield the corresponding amine or other reduced forms.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or amines are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed:
Substitution Reactions: Various substituted hippuric acid derivatives.
Oxidation Reactions: Carboxylic acids and other oxidized products.
Reduction Reactions: Amines and other reduced forms of the compound.
Scientific Research Applications
2-Bromohippuric acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
2-Bromohippuric acid can be compared with other similar compounds, such as:
Hippuric Acid: The parent compound, which lacks the bromine substitution.
2-Chlorohippuric Acid: A similar compound with a chlorine atom instead of bromine.
2-Iodohippuric Acid: A compound with an iodine atom at the second position.
Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its analogs. This makes it a valuable compound for specific applications where bromine’s reactivity is advantageous.
Properties
IUPAC Name |
2-[(2-bromobenzoyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCGQCONGSANIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90231205 | |
Record name | 2-Bromohippuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90231205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81568-83-4 | |
Record name | 2-Bromohippuric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081568834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromohippuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90231205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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